molecular formula C16H12ClN7OS B2696737 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1242862-97-0

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2696737
CAS No.: 1242862-97-0
M. Wt: 385.83
InChI Key: SHMALDOXXOVWQS-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorobenzoyl Group: This step involves the acylation of the pyrrolidine ring with 2,5-difluorobenzoyl chloride under basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the morpholine acts as a nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be employed to modify the difluorobenzoyl group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like morpholine and bases such as sodium hydroxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to de-fluorinated products.

Scientific Research Applications

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The difluorobenzoyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The pyrrolidine and morpholine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione share structural similarities.

    Morpholine Derivatives: Compounds such as 4-morpholinobenzaldehyde are structurally related.

Uniqueness

What sets 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide apart is the combination of the difluorobenzoyl group with both pyrrolidine and morpholine rings, providing a unique set of chemical and biological properties.

Biological Activity

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound's structure consists of a pyrazolo[1,5-a]pyrazine core with a chlorophenyl group and a triazole moiety. This complex arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC22H19ClN4O2S
Molecular Weight438.93 g/mol
LogP4.2746
Polar Surface Area49.831 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to the active sites of certain enzymes, inhibiting their function and blocking substrate access. This mechanism is crucial in the context of cancer therapy where enzyme activity can promote tumor growth.
  • Receptor Modulation : It alters signaling pathways by interacting with cellular receptors. This modulation can lead to significant changes in cellular functions, including apoptosis in cancer cells.
  • Induction of Apoptosis : The compound triggers programmed cell death through the activation of apoptotic pathways, making it a candidate for anticancer therapies.

Anticancer Properties

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The triazole moiety is known for its antifungal and antibacterial properties. Studies suggest that compounds containing triazole rings demonstrate potent activity against both Gram-positive and Gram-negative bacteria as well as fungi . The specific interactions with microbial enzymes contribute to their effectiveness as antimicrobial agents.

Anti-inflammatory Effects

There is emerging evidence suggesting that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. The anti-inflammatory potential is particularly relevant in neurodegenerative diseases where inflammation plays a critical role .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Anticancer Study : A study showed that a pyrazolo[1,5-a]pyrazine derivative induced apoptosis in breast cancer cells via mitochondrial pathways .
  • Antimicrobial Efficacy : Another study reported that triazole-containing compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Neuroprotective Effects : Research indicated that certain derivatives could protect neurons from lipopolysaccharide-induced inflammation, suggesting potential applications in treating neurodegenerative disorders .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7OS/c17-11-3-1-10(2-4-11)12-7-13-15(18-5-6-24(13)23-12)26-8-14(25)21-16-19-9-20-22-16/h1-7,9H,8H2,(H2,19,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMALDOXXOVWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=NC=NN4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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